Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Brand Name: Vulcanchem
CAS No.: 318288-72-1
VCID: VC5472630
InChI: InChI=1S/C14H17ClN2O5S/c1-2-22-13(18)9-11-14(19)16-7-8-17(11)23(20,21)12-6-4-3-5-10(12)15/h3-6,11H,2,7-9H2,1H3,(H,16,19)
SMILES: CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2Cl
Molecular Formula: C14H17ClN2O5S
Molecular Weight: 360.81

Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

CAS No.: 318288-72-1

Cat. No.: VC5472630

Molecular Formula: C14H17ClN2O5S

Molecular Weight: 360.81

* For research use only. Not for human or veterinary use.

Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate - 318288-72-1

Specification

CAS No. 318288-72-1
Molecular Formula C14H17ClN2O5S
Molecular Weight 360.81
IUPAC Name ethyl 2-[1-(2-chlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Standard InChI InChI=1S/C14H17ClN2O5S/c1-2-22-13(18)9-11-14(19)16-7-8-17(11)23(20,21)12-6-4-3-5-10(12)15/h3-6,11H,2,7-9H2,1H3,(H,16,19)
Standard InChI Key JBNGSZRZEONQGV-UHFFFAOYSA-N
SMILES CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A piperazine ring substituted with a ketone group at position 3.

  • A 2-chlorophenylsulfonyl group at position 1 of the piperazine.

  • An ethyl acetate side chain at position 2 via an acetamide linkage .

The IUPAC name, ethyl 2-[1-(2-chlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate, reflects this arrangement. The SMILES string CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2Cl provides a machine-readable representation of its connectivity.

Spectroscopic and Physical Data

Key physicochemical properties include:

PropertyValueSource
Density1.370±0.06g/cm31.370 \pm 0.06 \, \text{g/cm}^3 (predicted)
pKa13.37±0.4013.37 \pm 0.40 (predicted)
Molecular Weight360.81 g/mol
SolubilityNot experimentally determined

The predicted density and pKa suggest moderate hydrophobicity, aligning with its ester and sulfonyl functional groups . Computational models estimate a boiling point exceeding 360C360^\circ \text{C}, though experimental validation is pending .

Synthesis and Preparation

General Synthetic Route

The synthesis typically proceeds via a two-step protocol:

  • Sulfonylation: Reaction of a piperazine precursor with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Esterification: Coupling the intermediate with ethyl bromoacetate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

A representative procedure involves irradiating intermediates with blue LEDs in dimethyl sulfoxide (DMSO) to enhance reaction efficiency, a method adapted from related coumarin-sulfonate syntheses .

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients . Crystallization from ethyl acetate yields analytically pure material, as confirmed by:

  • 1H^1\text{H}-NMR: Peaks at δ\delta 1.25 (triplet, CH3_3), 4.15 (quartet, OCH2_2), and 7.45–7.85 (multiplet, aromatic protons).

  • HRMS: Molecular ion peak at m/z 360.81 ([M+H]+^+) .

Related Compounds and Structural Analogues

Ethyl 2-(3-Oxo-2-piperazinyl)acetate (CAS 33422-35-4)

  • Formula: C8H14N2O3\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3

  • Key Difference: Lacks the 2-chlorophenylsulfonyl group .

  • Properties: Lower molecular weight (186.21 g/mol), higher solubility in aqueous buffers .

Ethyl 2-(1-([4-(Acetylamino)phenyl]sulfonyl)-3-oxo-2-piperazinyl)acetate

  • Formula: C16H21N3O6S\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_6\text{S}

  • Key Difference: Substitutes 2-chlorophenyl with 4-acetamidophenyl .

  • Implications: Enhanced hydrogen-bonding capacity for target engagement .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group
Target CompoundC14H17ClN2O5S\text{C}_{14}\text{H}_{17}\text{ClN}_2\text{O}_5\text{S}360.812-Chlorophenylsulfonyl
Ethyl 2-(3-Oxo-2-piperazinyl)acetateC8H14N2O3\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3186.21Unsubstituted piperazine
4-Acetamido AnalogueC16H21N3O6S\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_6\text{S}383.424-Acetamidophenylsulfonyl

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the sulfonyl group with a carbonyl or difluoromethylene moiety (e.g., as in coumarin derivatives) to modulate pKa and bioavailability .

  • Ester Hydrolysis: Prodrug activation via hepatic esterases to release the free carboxylic acid, enhancing target binding.

Therapeutic Areas of Interest

  • Neuropsychiatry: Potential D2 antagonism for schizophrenia management.

  • Oncology: Sulfonamide-based HDAC inhibitors in preclinical cancer models .

  • Infectious Diseases: Structural similarity to sulfa antibiotics suggests antimicrobial potential .

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